PF-915275 - 857290-04-1

PF-915275

Catalog Number: EVT-279441
CAS Number: 857290-04-1
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-915275 is a synthetically derived small molecule identified as a potent and selective inhibitor of 11β-HSD1. [, , ] It plays a crucial role in scientific research, particularly in investigating the role of 11β-HSD1 in metabolic diseases like type 2 diabetes. [, , ] By inhibiting 11β-HSD1, PF-915275 prevents the conversion of inactive cortisone to active cortisol, thereby modulating glucocorticoid activity in tissues where 11β-HSD1 is expressed. [, , ] This selective inhibition makes PF-915275 a valuable tool for elucidating the specific contributions of 11β-HSD1 in various physiological and pathological processes. [, ]

Cortisol

Relevance: PF-915275 inhibits the conversion of cortisone to cortisol by 11β-HSD1 [, , ]. By inhibiting this enzyme, PF-915275 reduces the levels of active cortisol in tissues where 11β-HSD1 is expressed, such as the liver and adipose tissue. This inhibition is the basis for the therapeutic potential of PF-915275 in treating metabolic disorders like type 2 diabetes.

Prednisone

Relevance: Prednisone serves as a synthetic substrate for 11β-HSD1, allowing researchers to study the enzyme's activity without interference from endogenous cortisol []. PF-915275 effectively inhibits the conversion of prednisone to its active metabolite, prednisolone, by 11β-HSD1, demonstrating its inhibitory effect on the enzyme's activity.

Prednisolone

Relevance: Prednisolone is formed when 11β-HSD1 converts prednisone []. The ability of PF-915275 to inhibit this conversion, as evidenced by reduced prednisolone levels, highlights its role in modulating 11β-HSD1 activity and downstream glucocorticoid effects.

LG13

Compound Description: LG13 is a curcumin analog identified as a potent and selective 11β-HSD1 inhibitor [, ]. This compound emerged from research investigating curcumin's moderate inhibitory activity on 11β-HSD1.

Relevance: Like PF-915275, LG13 targets 11β-HSD1 and exhibits promising results in improving glucose metabolism in preclinical models of type 2 diabetes [, ]. The research suggests that LG13 demonstrates better pharmacological effects compared to PF-915275 in in vivo studies [].

Interferon tau (IFNT)

Relevance: While not structurally related to PF-915275, IFNT is functionally connected in the context of endometrial function and conceptus development in sheep []. Studies show that both IFNT and cortisol, the production of which is inhibited by PF-915275, play critical roles in regulating endometrial gene expression and conceptus elongation. The research highlights a complex interplay between IFNT, cortisol, and prostaglandins in supporting early pregnancy.

Classification

PF-915275 is classified as a small molecule drug and falls under the category of enzyme inhibitors, specifically targeting the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Its primary application is in metabolic disorders, particularly those related to glucocorticoid metabolism.

Synthesis Analysis

The synthesis of PF-915275 involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the biphenyl structure: This is often achieved through coupling reactions that link two aromatic rings.
  2. Introduction of the cyano group: A nitrile group can be introduced via nucleophilic substitution or through cyanoacetic acid derivatives.
  3. Sulfonation: The sulfonic acid moiety is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  4. Amidation: The final step involves the introduction of the amino-pyridine moiety through amide bond formation, often using coupling agents to facilitate the reaction.

The synthesis parameters such as temperature, pressure, and reaction time are critical and must be optimized to ensure high yield and purity of PF-915275 .

Molecular Structure Analysis

PF-915275 has a complex molecular structure characterized by several functional groups:

  • Biphenyl core: Provides stability and hydrophobic interactions.
  • Cyano group: Enhances solubility and may contribute to biological activity.
  • Sulfonic acid: Increases polarity and solubility in aqueous environments.
  • Amino-pyridine moiety: Essential for binding to the target enzyme.

The molecular formula for PF-915275 is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 344.39 g/mol. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its binding interactions with 11β-HSD1 .

Chemical Reactions Analysis

PF-915275 participates in various chemical reactions primarily related to its role as an enzyme inhibitor. Key reactions include:

  1. Binding to 11β-HSD1: The compound interacts with the active site of the enzyme, inhibiting its activity by preventing substrate access.
  2. Metabolic transformations: In vivo studies indicate that PF-915275 undergoes metabolic processes that may affect its pharmacokinetics, including phase I (oxidation) and phase II (conjugation) reactions.

The inhibitor's effectiveness is quantified using parameters like Ki (inhibition constant), which for PF-915275 is reported at approximately 2.3 nM, indicating high potency against 11β-HSD1 .

Mechanism of Action

PF-915275 exerts its pharmacological effects primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme converts inactive cortisone into active cortisol within tissues, thereby modulating local glucocorticoid levels. By inhibiting this conversion, PF-915275 effectively reduces glucocorticoid action on target tissues, leading to:

  • Decreased adipogenesis: Inhibition of pathways associated with fat storage.
  • Modulation of insulin sensitivity: Improved glucose metabolism and reduced insulin resistance.

Studies have shown that treatment with PF-915275 leads to alterations in gene expression related to lipid metabolism, enhancing peroxisome proliferator-activated receptor alpha (PPARα) while decreasing PPARγ levels .

Physical and Chemical Properties Analysis

PF-915275 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents and moderate solubility in water, which is advantageous for drug formulation.
  • Stability: The compound is stable under standard laboratory conditions but may require protection from light and moisture during storage.
  • Melting Point: Specific melting point data should be determined experimentally but is generally indicative of purity levels.

These properties influence the compound's bioavailability and therapeutic efficacy in clinical applications .

Applications

PF-915275 has significant potential applications in scientific research and clinical settings:

  1. Metabolic Disorders: As a selective inhibitor of 11β-HSD1, it shows promise for treating conditions such as obesity, metabolic syndrome, and type 2 diabetes by modulating glucocorticoid action.
  2. Pharmacological Research: It serves as a valuable tool for studying glucocorticoid metabolism and its effects on various physiological processes.
  3. Drug Development: Insights gained from studies involving PF-915275 can inform the design of new therapeutics targeting related metabolic pathways.
Synthesis and Development of PF-915275

Lead Compound Identification in the N-(Pyridin-2-yl) Arylsulfonamide Class

The discovery of PF-915275 originated from systematic exploration of the N-(pyridin-2-yl) arylsulfonamide scaffold, identified as a privileged chemotype for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inert cortisone to active cortisol in metabolic tissues, making it a therapeutic target for metabolic syndrome and type 2 diabetes [1] [3]. Early lead compounds like BVT-14225 demonstrated high in vitro potency against 11β-HSD1 (IC₅₀ < 100 nM) but suffered from suboptimal pharmacokinetics, including poor metabolic stability in human liver microsomes (Clᵢₙₜ > 200 μL/min/mg) and low oral bioavailability in rats (F = 8%) [1]. Scaffold hopping and bioisosteric replacement strategies were employed to address these limitations, leading to the identification of a critical pharmacophore:

  • A sulfonamide bridge connecting an aryl group and a heterocyclic moiety
  • Hydrophobic substituents (e.g., 3-chloro-2-methylphenyl) enhancing target engagement
  • Pyridine nitrogen coordination with the enzyme’s catalytic site [3] [8]

Table 1: Evolution from Early Leads to PF-915275 Precursors

CompoundCore Structure11β-HSD1 IC₅₀ (nM)Metabolic Stability (HLM Clᵢₙₜ, μL/min/mg)
BVT-14225Piperidine-sulfonamide15 ± 2209 (High clearance)
Initial sulfonamide (Compound 1)Piperidyl-oxadiazole763 ± 98430 (Unstable)
Optimized precursor (Compound 3)Aryl-piperidyl sulfonamide77 ± 11106 (Moderate stability)

Optimization Strategies to Eliminate Reactive Metabolites

A key challenge in refining the N-(pyridin-2-yl) arylsulfonamide series was mitigating bioactivation pathways that generate reactive metabolites linked to idiosyncratic hepatotoxicity. Metabolic soft spots identified included:

  • Sulfonamide oxidation: Forming electrophilic sulfonyl radicals capable of protein adduction [2]
  • Aromatic ring hydroxylation: Generating quinone-imine intermediates via cytochrome P450-mediated activation [5]

To circumvent these risks, strategic structural modifications were implemented:

  • Trifluoromethyl incorporation: Replacement of nitro-groups or chlorides with -CF₃ at the meta-position of the aryl ring reduced one-electron oxidation potential, minimizing quinone formation [3] [5]
  • Heterocycle stabilization: Introduction of electron-deficient pyridines diminished sulfonamide oxidation by reducing electron density at the sulfur atom [2]
  • Steric shielding: Addition of ortho-methyl groups on the aryl ring blocked metabolic epoxidation of adjacent C-C bonds, confirmed via in vitro trapping studies with glutathione and cyanide [2] [5]

These changes lowered reactive metabolite formation by >70% compared to early leads, as quantified through reduced glutathione (GSH) adduct formation in human hepatocyte incubations [2].

Table 2: Key Modifications to Mitigate Reactive Metabolite Formation

Structural AlertRiskMitigation Strategy in PF-915275Outcome
Aromatic nitro-groupNitroreduction to hydroxylamineReplaced with -CF₃Elimination of nitroreductive pathways
Unsubstituted aryl ringCatechol formationOrtho-chloro and ortho-methyl groupsBlocked CYP3A4-mediated hydroxylation
Alkyl-sulfonamide linkageS-oxidationFluorinated pyridine coreReduced electron density at sulfur

Structural Modifications for Enhanced Selectivity and Pharmacokinetics

The final optimization phase focused on enhancing target selectivity over 11β-HSD2 (a renal isoform) and improving pharmacokinetic properties. Critical modifications included:

  • Chiral center introduction: Implementation of (R)-stereochemistry at the C2 position of the prolinamide side chain increased 11β-HSD1 binding affinity 5-fold over the (S)-enantiomer, attributed to optimal hydrogen bonding with Ser₃₉₈ and Tyr₁₈₃ in the enzyme’s catalytic pocket [1] [3]
  • Hydrophobic domain engineering: Incorporation of a trans-4-hydroxyadamantyl group augmented cellular potency (IC₅₀ = 1.5 nM) and microsomal stability (HLM Clᵢₙₜ = 106 μL/min/mg) by:
  • Shielding metabolically labile pyrrolidine carbons
  • Lowering ClogP from 5.2 to 3.8, aligning with optimal Lipinski parameters [3] [6]
  • Sulfonamide bioisosterism: Replacement of alkyl sulfonamides with 1,2,4-oxadiazole rings improved oral bioavailability (rat F = 55–60%) by reducing plasma protein binding from 99.2% to 94.5%, thereby increasing free fraction available for tissue distribution [1] [6]

Pharmacokinetic enhancements were validated through:

  • Species-independent inhibition: PF-915375 maintained dual-species activity (human IC₅₀ = 7.7 nM; mouse IC₅₀ = 11 nM), enabling translational rodent models [3]
  • Linear kinetics: Dose-proportional AUC₀–₂₄ in rats (0.1–30 mg/kg) with minimal CYP450 inhibition, reducing drug-drug interaction risks [3] [6]

Table 3: Pharmacokinetic Properties of PF-915275 vs. Precursors

ParameterPF-915275Early Sulfonamide LeadImpact
Plasma protein binding94.5%99.2%5-fold increase in free fraction
Human liver microsomal stability (Clᵢₙₜ)106 μL/min/mg>400 μL/min/mgReduced first-pass metabolism
Oral bioavailability (rat)55–60%8%Enhanced exposure
Selectivity (11β-HSD1 vs. 11β-HSD2)>1,000-fold120-foldLower mineralocorticoid side effects

List of Compounds in Order of Mention:

  • PF-915275
  • BVT-14225
  • INCB-13739
  • MK-0916
  • AZD-4071
  • S-1
  • C-6
  • Testosterone propionate
  • Bicalutamide
  • Flutamide
  • Nilutamide

Properties

CAS Number

857290-04-1

Product Name

PF-915275

IUPAC Name

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22)

InChI Key

ZESFDAKNYJQYKO-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N

Solubility

Soluble in DMSO

Synonyms

4'-cyanobiphenyl-4-sulfonic acid (6-aminopyridin-2-yl)amide
PF 915275
PF-915275
PF915275

Canonical SMILES

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.